
3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure combining an oxadiazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step involves the condensation of the oxadiazole intermediate with a suitable pyrimidine derivative, often under reflux conditions in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: As an active pharmaceutical ingredient or intermediate in the synthesis of complex drug molecules.
Materials Science: As a building block for creating advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
- 5-Acetyl-4-aminopyrimidines
Uniqueness
3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole stands out due to its unique combination of an oxadiazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H16N6O |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
3-methyl-5-(2-methyl-4-piperazin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H16N6O/c1-8-14-7-10(12-16-9(2)17-19-12)11(15-8)18-5-3-13-4-6-18/h7,13H,3-6H2,1-2H3 |
InChI Key |
JODRELNNYBGJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCNCC2)C3=NC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11775986.png)
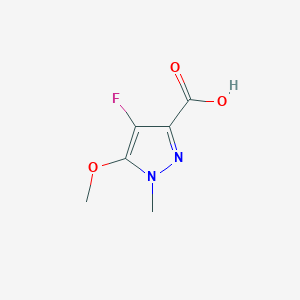
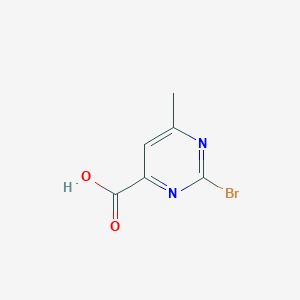
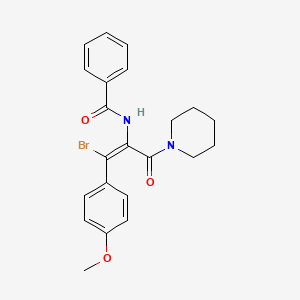
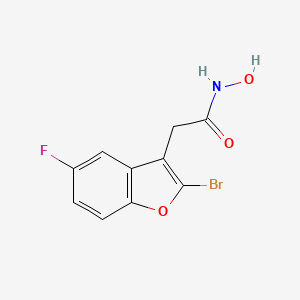
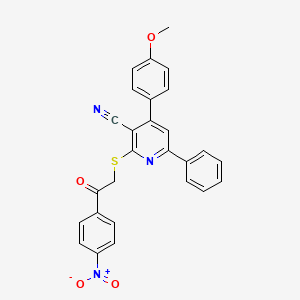
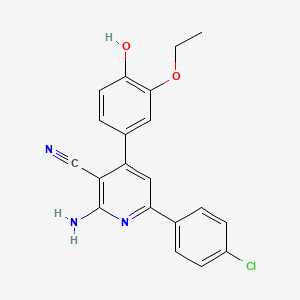
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
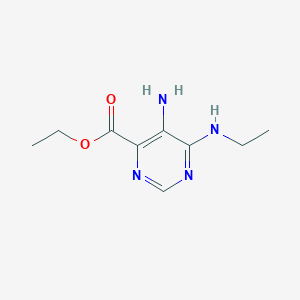
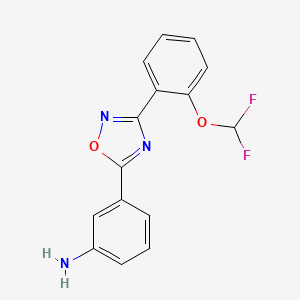
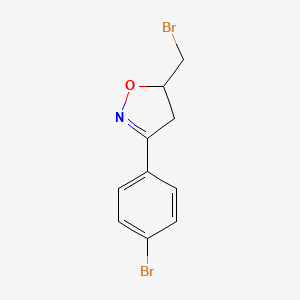
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)
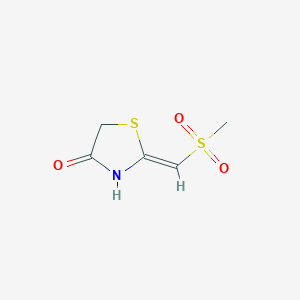
![4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776064.png)
